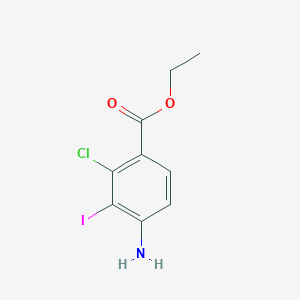

Ethyl 4-amino-2-chloro-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2-chloro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-4-6(12)8(11)7(5)10/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMKYHAYLQPCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Amino 2 Chloro 3 Iodobenzoate and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Ethyl 4-amino-2-chloro-3-iodobenzoate, several disconnections can be proposed based on reliable and well-established chemical reactions. amazonaws.comyoutube.com

The most common disconnections for a molecule of this type are at the functional groups: the ester, the amine, and the carbon-halogen bonds.

C(acyl)-O Bond Disconnection (Ester): The ethyl ester group is typically introduced in the final stages of a synthesis. A disconnection of the acyl-oxygen bond points to 4-amino-2-chloro-3-iodobenzoic acid as the immediate precursor. This transformation corresponds to an esterification reaction. youtube.com

C-N Bond Disconnection (Amine): The amino group can be disconnected to a nitro group (-NO₂). Aromatic amino compounds are frequently prepared from the reduction of a corresponding nitroarene. chemistrytalk.org This suggests that ethyl 4-nitro-2-chloro-3-iodobenzoate could be a key intermediate. The nitro group is a powerful electron-withdrawing group and a meta-director, which influences the strategy for introducing other substituents.

C-Halogen Bond Disconnections (Chloro and Iodo): The carbon-chlorine and carbon-iodine bonds are typically formed through electrophilic aromatic substitution (halogenation). The order of these introductions is critical. Disconnecting these bonds leads back to a simpler substituted aminobenzoate or nitrobenzoate precursor.

Considering these points, a plausible retrosynthetic pathway is outlined below. The synthesis would likely start from a simpler, commercially available aminobenzoate or nitrobenzoate and proceed through a sequence of halogenation, and functional group interconversion (nitro reduction and esterification).

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests a forward synthesis starting with the chlorination and then iodination of a 4-nitrobenzoic acid derivative, followed by reduction of the nitro group and finally esterification. The specific regiochemical outcomes of the halogenation steps are the most challenging aspect of this synthesis.

Classical and Modern Synthetic Approaches to Substituted Aminohalobenzoate Esters

The construction of the target molecule relies on a sequence of fundamental organic reactions. The success of the synthesis depends on controlling the regioselectivity at each step.

Regioselective halogenation of aromatic rings is essential for the synthesis of the target compound. The directing effects of the substituents on the ring dictate the position of halogenation. An amino group is a strong activating group and an ortho-, para-director, while a carboxyl or ester group is a deactivating group and a meta-director.

In a potential synthetic route starting from a 4-aminobenzoate (B8803810) derivative, the powerful ortho-, para-directing effect of the amino group would direct incoming electrophiles to positions 3 and 5. To achieve the desired 2-chloro-3-iodo pattern, direct halogenation of ethyl 4-aminobenzoate is not feasible.

A more viable strategy involves introducing the halogens before the amino group is present. Starting with 4-nitrobenzoic acid, the nitro group directs incoming electrophiles to the meta-position (position 3). However, the target molecule requires substitution at positions 2 and 3. Therefore, a more nuanced approach is necessary, possibly involving:

Directed Ortho-Metalation: Using a directing group to facilitate metalation and subsequent halogenation at a specific ortho position.

Halogen Dance Reactions: Rearrangement of halogens on an aromatic ring under basic conditions.

Sandmeyer Reaction: Introduction of halogens via a diazonium salt intermediate, which offers excellent regiocontrol. For example, starting from an appropriately substituted aniline (B41778), diazotization followed by reaction with CuCl or KI can introduce the chloro and iodo groups.

Recent methods have focused on transition-metal-catalyzed C-H activation for regioselective halogenation. For instance, palladium catalysts can direct halogenation to the ortho position of a directing group. nih.gov Oxidative halodeboronation is another modern technique that allows for precise installation of halogens by first introducing a boron handle at the desired position. nih.gov

Table 1: Common Reagents for Aromatic Halogenation

| Halogenation | Reagent | Conditions | Notes |

| Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Electrophilic Aromatic Substitution | Standard method, regioselectivity depends on substituents. |

| N-Chlorosuccinimide (NCS) | Acid catalyst or radical initiator | Milder chlorinating agent. | |

| Copper(II) chloride (CuCl₂) | Mild conditions | Can be used for para-selective chlorination of certain substrates. acs.org | |

| Iodination | I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) | Electrophilic Aromatic Substitution | Iodine itself is unreactive; an oxidant is needed to generate the electrophile. |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Common and effective iodinating agent. | |

| Iodine Monochloride (ICl) | Inert solvent | More reactive than I₂. |

The amino group is a key functional group in the target molecule. Aromatic amines are organic compounds that feature an amine group directly attached to an aromatic ring. youtube.comwikipedia.org There are several methods for introducing an amino group onto an aromatic ring, with the most common being the reduction of a nitro group. chemistrytalk.org

Reduction of Nitroarenes: This is the most widely used method. The nitration of an aromatic ring is typically a high-yielding reaction, and the subsequent reduction of the nitro group to a primary amine can be achieved with a variety of reagents. chemistrytalk.org

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a clean and efficient method.

Metal-Acid Systems: Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid (e.g., HCl) are classic and cost-effective reagents.

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or indium metal in the presence of ammonium chloride can also be used, sometimes offering better selectivity for molecules with other reducible functional groups. orgsyn.org For example, ethyl 4-nitrobenzoate can be reduced to ethyl 4-aminobenzoate in high yield using indium powder and ammonium chloride in aqueous ethanol. orgsyn.org

Hofmann and Curtius Rearrangements: These reactions convert carboxylic acid derivatives (amides for Hofmann, acyl azides for Curtius) into primary amines with the loss of one carbon atom. chemistrytalk.org

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For the synthesis of this compound, the corresponding carboxylic acid would be reacted with ethanol.

Fischer-Speier Esterification: This is the classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.myresearchgate.net The reaction is an equilibrium process, and driving it to completion often requires removing the water that is formed. researchgate.netijstr.org

Microwave-Assisted Esterification: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.net For example, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) has been optimized under sealed-vessel microwave conditions. usm.myresearchgate.net

Solid Acid Catalysts: To create a more environmentally friendly process, mineral acids can be replaced by solid acid catalysts like modified montmorillonite K10 clay. ijstr.org These catalysts are easily separable from the reaction mixture and can be recycled. ijstr.org

Acyl Chloride or Anhydride Route: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride (using SOCl₂ or (COCl)₂) or an anhydride. These derivatives react readily with ethanol, often in the presence of a base like pyridine, to form the ester.

Table 2: Comparison of Selected Esterification Methods

| Method | Catalyst | Advantages | Disadvantages |

| Fischer-Speier | H₂SO₄, HCl | Inexpensive, simple procedure | Equilibrium reaction, often requires excess alcohol, harsh conditions |

| Microwave-Assisted | H₂SO₄ | Rapid reaction times, higher yields | Requires specialized equipment, not suitable for all equilibrium reactions in closed vessels researchgate.net |

| Solid Acid Catalyst | Modified Clay ijstr.org | Environmentally friendly, reusable catalyst, solvent-free options | Catalyst preparation may be required, may be less active than mineral acids |

| Acyl Chloride | None (base optional) | Fast, irreversible reaction | Requires an extra step to prepare the acyl chloride, generates corrosive HCl |

The order in which functional groups are introduced and manipulated is critical. Sequential functionalization refers to the step-by-step introduction of substituents onto a molecular scaffold. For the target compound, a likely sequence involves nitration, followed by regioselective halogenations, reduction of the nitro group, and finally esterification. The development of C-H functionalization reactions has provided powerful tools for the sequential and site-selective modification of arenes. nih.govacs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions in the Assembly of Related Scaffolds

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While a classical functional group introduction strategy is plausible for the target molecule, cross-coupling methods are invaluable for creating structural analogs.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide, catalyzed by a palladium complex. It could be used to attach the substituted benzene (B151609) ring to another aryl or alkyl group. The use of first-row transition metals like nickel as catalysts is gaining prominence due to their lower cost and unique reactivity. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It could be envisioned as a method to introduce the amino group at a late stage of the synthesis, coupling ammonia or an ammonia equivalent with a suitable tri-substituted halobenzoate.

Decarboxylative Cross-Coupling: These reactions use carboxylic acids or their derivatives as substrates, which are often more stable and readily available than traditional organometallic reagents. acs.org Nickel-catalyzed methods have been developed for the cross-coupling of aromatic carboxylates with aryl halides. acs.orgnih.gov This could provide an alternative route to building the biaryl scaffolds found in many complex molecules.

These modern catalytic methods provide flexible and powerful alternatives to classical synthetic routes, enabling the rapid assembly of diverse molecular architectures related to the target compound.

Derivatization Strategies Utilizing this compound as a Key Intermediate

This compound possesses three reactive functional groups—an amino group, an ethyl ester, and an iodo substituent—making it a versatile intermediate for the synthesis of a wide range of more complex molecules. Each of these functional groups can be selectively targeted to build molecular complexity.

Reactions involving the Amino Group:

The primary amino group is a nucleophilic center and can readily undergo various transformations.

Amide Bond Formation: The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This is a very common transformation in medicinal chemistry. nih.gov The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in pharmaceuticals.

N-Alkylation: The amino group can be alkylated using alkyl halides, although this can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Reactions involving the Iodo Group:

The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodoarene with a boronic acid or ester to form a new carbon-carbon bond. wikipedia.orglibretexts.org This is a powerful method for the synthesis of biaryl compounds. For example, reacting this compound with an arylboronic acid would yield a 3-aryl-4-amino-2-chlorobenzoate derivative.

Heck-Mizoroki Reaction: In this palladium-catalyzed reaction, the iodoarene is coupled with an alkene to form a new substituted alkene. wikipedia.orgyoutube.com This reaction is useful for the synthesis of stilbenes and other vinyl-aromatic compounds.

Sonogashira Coupling: This reaction involves the coupling of the iodoarene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylated alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a new carbon-nitrogen bond by coupling the iodoarene with an amine.

Reactions involving the Ethyl Ester Group:

The ethyl ester group can be modified through hydrolysis or transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used for further derivatization, for example, through amide coupling.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

The following table summarizes some of the key derivatization strategies:

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Amino Group | Amide Formation | R-COOH, EDC, HOBt | N-Acylated derivative |

| Amino Group | Sulfonamide Formation | R-SO₂Cl, Base | N-Sulfonylated derivative |

| Iodo Group | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 3-Aryl derivative |

| Iodo Group | Heck Reaction | Alkene, Pd catalyst, Base | 3-Vinyl derivative |

| Ethyl Ester | Hydrolysis | NaOH or HCl (aq) | Carboxylic acid derivative |

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound presents several challenges that require careful consideration and optimization. Key areas of focus include reaction conditions, safety, purification, and cost-effectiveness.

Reaction Conditions Optimization:

Each step of the synthesis must be optimized for yield, purity, and efficiency on a larger scale.

Esterification and Reduction: The initial steps of esterification and nitro group reduction are generally well-understood and scalable processes. However, optimizing catalyst loading, reaction time, and temperature for the reduction step is crucial to ensure complete conversion and minimize the formation of impurities.

Iodination: The iodination step is often the most critical and challenging to scale up.

Reagent Selection: While reagents like NIS are effective on a lab scale, their cost can be prohibitive for large-scale production. manac-inc.co.jp Alternative, more cost-effective iodinating systems, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or nitric acid), may need to be developed and optimized. nih.gov However, these systems can sometimes lead to lower selectivity and the formation of byproducts. Iodine monochloride (ICl) is another option, but its handling requires specific safety precautions. google.com

Regioselectivity Control: Maintaining high regioselectivity during iodination is paramount. On a larger scale, localized temperature fluctuations and inefficient mixing can lead to the formation of undesired isomers, complicating purification. Process parameters such as addition rate of the iodinating agent, reaction temperature, and agitation speed must be precisely controlled.

Exothermicity: Electrophilic aromatic iodination reactions can be exothermic. acsgcipr.org Proper heat management through the use of jacketed reactors and controlled addition rates is essential to prevent runaway reactions and ensure process safety.

Purification Strategies:

The purification of the final product and intermediates is a significant cost driver in large-scale synthesis.

Crystallization: Crystallization is often the preferred method for purifying solid organic compounds at an industrial scale due to its efficiency and cost-effectiveness. diva-portal.org Developing a robust crystallization process for this compound would involve screening various solvents and optimizing conditions (temperature, cooling rate, etc.) to obtain the desired crystal form with high purity and good yield. The presence of halogen atoms can influence the crystal packing and solubility. nih.gov

Chromatography: While column chromatography is a common purification technique in the laboratory, it is generally less favored for large-scale production due to high solvent consumption and cost. It may be used for the purification of high-value products or when crystallization is not effective.

Process Safety and Environmental Considerations:

Handling of Halogenating Agents: Iodine and its derivatives can be corrosive and hazardous. Appropriate personal protective equipment (PPE) and engineering controls are necessary to ensure safe handling. The potential for the release of volatile iodine species should also be considered.

Solvent Selection and Waste Management: The choice of solvents should be guided by green chemistry principles, favoring less hazardous and more environmentally benign options. A comprehensive waste management plan for the disposal of halogenated organic waste and byproducts is essential.

The following table highlights key considerations for the scalable synthesis of this compound:

| Process Aspect | Key Considerations |

| Iodination | Cost and availability of iodinating agent, control of regioselectivity, management of exothermicity. |

| Purification | Development of an efficient and scalable crystallization process, minimizing the need for chromatography. |

| Safety | Safe handling of corrosive and potentially hazardous halogenating agents, control of reaction exotherms. |

| Environmental | Selection of greener solvents, proper disposal of halogenated waste streams. |

Advanced Chemical Reactivity and Transformation Studies of Ethyl 4 Amino 2 Chloro 3 Iodobenzoate

Mechanistic Investigations of Functional Group Interconversions

The interconversion of functional groups on the Ethyl 4-amino-2-chloro-3-iodobenzoate scaffold is governed by the electronic nature and position of its substituents. The amino group is a strong electron-donating group, activating the ring towards electrophilic attack, while the ethyl carboxylate group is an electron-withdrawing group. The halogens exhibit a dual role, withdrawing electron density inductively while donating through resonance.

Nucleophilic Aromatic Substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNA on aryl halides typically requires either the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group or extremely strong basic conditions. libretexts.orgyoutube.com

The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. youtube.com

In the case of this compound, the ethyl ester group provides some electron-withdrawing character, but the ring is not as strongly activated as, for example, a dinitro-substituted aryl halide. The reactivity of the halogens as leaving groups in SNA is influenced by two opposing factors: bond strength (C-Cl > C-I) and the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. In many SNA reactions, the rate-determining step is the initial attack of the nucleophile. A more electronegative halogen (like fluorine or chlorine) can make the attached carbon more electrophilic and accelerate this step. youtube.com However, the stability of the leaving group anion (I⁻ > Cl⁻) is also a significant factor in the elimination step.

| Feature | Substitution at C-Cl | Substitution at C-I | Rationale |

| Carbon Electrophilicity | Higher | Lower | Chlorine is more electronegative than iodine, leading to a greater partial positive charge on the attached carbon. |

| Leaving Group Ability | Poorer | Better | The C-I bond is weaker than the C-Cl bond, and the iodide ion (I⁻) is a more stable leaving group than the chloride ion (Cl⁻). |

| Steric Hindrance | More hindered | Less hindered | The iodine atom is larger, but the chlorine atom is positioned between the amino and ester groups, potentially creating more steric hindrance for an incoming nucleophile. |

| Predicted Reactivity | Generally lower | Generally higher | The superior leaving group ability of iodide often dominates, making the C-I position the more likely site for substitution under many SNA conditions. |

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring. Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and direct to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). youtube.com

The ring of this compound has two vacant positions for substitution, C-5 and C-6. The directing effects of the existing substituents are as follows:

-NH₂ (at C-4): A strongly activating, ortho, para-directing group. It strongly directs incoming electrophiles to C-3 and C-5. The C-3 position is already substituted.

-COOEt (at C-1): A moderately deactivating, meta-directing group. It directs incoming electrophiles to C-3 and C-5.

-Cl (at C-2): A deactivating, ortho, para-directing group. It directs to C-3 and C-5.

-I (at C-3): A deactivating, ortho, para-directing group. It directs to C-2 and C-4, which are already substituted.

| Substituent | Activating/Deactivating | Directing Effect | Preferred Position(s) |

| -NH₂ | Strongly Activating | ortho, para | C-3, C-5 |

| -COOEt | Moderately Deactivating | meta | C-3, C-5 |

| -Cl | Deactivating | ortho, para | C-3, C-5 |

| -I | Deactivating | ortho, para | C-2, C-4 |

Based on a consensus of these directing effects, the C-5 position is overwhelmingly favored for electrophilic attack. The powerful activating and directing effect of the amino group at C-4 is the dominant influence, strongly favoring substitution at its ortho position (C-5). The ester and chloro groups also direct to this position, reinforcing this outcome. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield the 5-substituted product. masterorganicchemistry.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds. The presence of two different halogens on this compound allows for selective and sequential couplings, as the reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl. wikipedia.org

These palladium-catalyzed reactions are fundamental in C-C bond formation. Due to the significant difference in reactivity between the C-I and C-Cl bonds, these couplings can be performed with high selectivity at the C-3 position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the C-3 position, leaving the C-Cl bond intact for potential subsequent reactions. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction with a terminal alkyne would selectively occur at the C-I bond, yielding a 3-alkynyl-substituted benzoate (B1203000) derivative. organic-chemistry.org

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction would also be expected to proceed selectively at the more reactive C-I bond, leading to the formation of a 3-alkenyl-substituted product. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product at C-3 |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-Aryl or 3-Vinyl substituted benzoate |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | 3-Alkynyl substituted benzoate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | 3-Alkenyl substituted benzoate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. tcichemicals.com This reaction has become a vital method for synthesizing arylamines. Given the reactivity trend of aryl halides, the Buchwald-Hartwig reaction on this compound with a primary or secondary amine would selectively occur at the C-I bond. beilstein-journals.org This allows for the introduction of a second, different nitrogen-based substituent onto the aromatic ring, leading to complex diamine structures. The choice of palladium precursor, ligand (e.g., Xantphos, BINAP), and base is critical for achieving high yields. beilstein-journals.org

Beyond C-C and C-N bond formation, the halogen moieties on the molecule can participate in other coupling reactions.

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Coupling: Ullmann-type or Buchwald-Hartwig-type conditions can be employed to form C-O bonds with alcohols or phenols, and C-S bonds with thiols. These reactions would also show high selectivity for the C-I position over the C-Cl position, enabling the synthesis of aryl ethers and thioethers.

Carbon-Halogen (C-X) Bond Formation: While less common as a synthetic goal, halogen exchange reactions (e.g., converting the iodide to a bromide or fluoride) can be envisioned. However, the primary utility of the C-I and C-Cl bonds lies in their role as leaving groups for cross-coupling reactions to build more complex molecular architectures.

Oxidation and Reduction Pathways of the Amino and Halogen Substituents

The reactivity of this compound towards oxidation and reduction is primarily dictated by the nature of its substituents. The amino group is susceptible to oxidation, while the halogen atoms can be targeted for reduction, though under different conditions.

Oxidation Pathways:

The primary site of oxidation in this compound is the amino group. Depending on the oxidizing agent and reaction conditions, several products can be anticipated. Mild oxidation may lead to the formation of the corresponding nitroso derivative, while stronger oxidants can convert the amino group to a nitro group.

A common outcome of the oxidation of anilines is the formation of azoxybenzenes through a bimolecular coupling process. This transformation is often facilitated by mild oxidizing agents in the presence of a base. The reaction proceeds through the initial formation of a phenylhydroxylamine intermediate, which then condenses with another molecule of the aniline (B41778) or the nitroso derivative.

| Oxidizing Agent | Expected Product(s) | Conditions |

| Hydrogen Peroxide / NaF | Azoxybenzene derivative | Mild base, controlled temperature |

| Hydrogen Peroxide / NaOMe | Nitrobenzene derivative | Strong base, room temperature |

| m-CPBA | Nitrosobenzene, Nitrobenzene derivative | Stoichiometric control |

This table presents hypothetical oxidation reactions based on known transformations of substituted anilines.

In contrast, the chloro and iodo substituents are generally resistant to oxidation under conditions that would transform the amino group. The high electronegativity and the presence of lone pairs on the halogens make them stable to typical oxidizing agents used for functionalizing amino groups.

Reduction Pathways:

The reduction of this compound offers interesting possibilities for selective functional group transformation. The relative ease of reduction of the substituents is generally I > NO₂ (if formed via oxidation) > Cl.

Catalytic hydrogenation is a common method for the reduction of functional groups on an aromatic ring. Under these conditions, the iodo group is the most likely to be cleaved (hydrogenolysis) due to the relatively weak C-I bond. This would result in the formation of Ethyl 4-amino-2-chlorobenzoate. The chloro group is more resistant to hydrogenolysis and would require more forcing conditions to be removed.

If the amino group were first oxidized to a nitro group, this nitro group would be readily reduced back to an amino group under a variety of conditions, including catalytic hydrogenation or using reducing metals like tin or iron in acidic media. This reduction would typically occur preferentially over the removal of the halogen atoms.

| Reducing Agent | Targeted Substituent | Expected Product |

| H₂, Pd/C | Iodo | Ethyl 4-amino-2-chlorobenzoate |

| Sn, HCl (on nitro derivative) | Nitro | This compound |

| Raney Nickel | Iodo and potentially Chloro | Ethyl 4-aminobenzoate (B8803810) |

This table outlines plausible reduction pathways for this compound and its potential nitro derivative.

Cyclization and Heterocycle Formation via Reactions of this compound

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-disposition of the amino and iodo groups is particularly significant for intramolecular cyclization reactions.

One of the most prominent applications of ortho-iodoanilines is in the synthesis of fused nitrogen-containing heterocycles through transition-metal-catalyzed intramolecular C-N bond formation. For instance, palladium-catalyzed intramolecular amination could lead to the formation of a five-membered ring, resulting in an indole (B1671886) derivative.

Furthermore, the amino group can react with various bifunctional reagents to construct a new heterocyclic ring fused to the benzene (B151609) ring. For example, reaction with β-ketoesters could lead to the formation of quinoline (B57606) derivatives via the Combes quinoline synthesis. Reaction with diketones or their equivalents could similarly be employed to construct other fused systems.

| Reactant(s) | Heterocyclic Product | Reaction Type |

| Internal (Pd catalyst) | Indole derivative | Intramolecular C-N coupling |

| Ethyl acetoacetate | Quinolone derivative | Combes quinoline synthesis |

| 1,3-Diketone | Benzodiazepine derivative | Condensation/Cyclization |

This table illustrates potential cyclization reactions to form heterocyclic structures from this compound.

The presence of the chloro and iodo groups on the resulting heterocyclic systems provides further handles for subsequent functionalization, allowing for the synthesis of a diverse library of complex molecules.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound raises important questions of selectivity in its chemical transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this molecule, a key example lies in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in reactions such as Suzuki, Heck, or Sonogashira couplings. This difference in reactivity allows for the selective functionalization at the C-3 position without affecting the chloro substituent at the C-2 position.

Similarly, reactions involving the amino group, such as acylation or diazotization, can typically be carried out chemoselectively in the presence of the halogen substituents under appropriate conditions.

Regioselectivity:

Regioselectivity concerns the preferential formation of one constitutional isomer over another. For reactions involving further substitution on the aromatic ring, the directing effects of the existing substituents would play a crucial role. The amino group is a strong activating and ortho-, para-directing group. The ester group is a deactivating and meta-directing group. The halogens are deactivating but ortho-, para-directing. Given the current substitution pattern, the C-5 and C-6 positions are available for further substitution. The powerful directing effect of the amino group would likely direct incoming electrophiles to the C-5 position.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. For reactions involving this compound, stereoselectivity would become a factor if a reaction creates a new chiral center. For example, if a substituent introduced through a reaction contains a stereocenter, or if a cyclization reaction leads to the formation of a chiral molecule. The use of chiral catalysts or reagents would be necessary to induce enantioselectivity in such transformations. Without the influence of a chiral entity, the formation of racemic mixtures would be expected.

| Reaction Type | Selectivity | Outcome |

| Palladium-catalyzed cross-coupling | Chemoselectivity | Selective reaction at the C-I bond |

| Electrophilic aromatic substitution | Regioselectivity | Substitution at the C-5 position |

| Acylation of the amino group | Chemoselectivity | Formation of an amide without affecting halogens |

This table summarizes the expected selectivity in key reactions of this compound.

Spectroscopic Characterization and Solid State Structural Elucidation of Ethyl 4 Amino 2 Chloro 3 Iodobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of Ethyl 4-amino-2-chloro-3-iodobenzoate is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group would present a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from coupling with each other. The aromatic region would display two doublets, corresponding to the two protons on the benzene (B151609) ring. The amino (-NH₂) group would likely appear as a broad singlet.

2D NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. core.ac.uk An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC experiment reveals longer-range couplings over two to three bonds. core.ac.uk This allows for the precise mapping of the molecule's connectivity, confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic H | Ar-H | ~7.0 - 8.0 (2H, 2d) | - |

| Amino H | -NH₂ | Broad singlet | - |

| Methylene H | -OCH₂CH₃ | ~4.3 (2H, q) | - |

| Methyl H | -OCH₂CH₃ | ~1.4 (3H, t) | - |

| Aromatic C | Ar-C | - | ~90 - 155 |

| Carbonyl C | C=O | - | ~165 |

| Methylene C | -OCH₂CH₃ | - | ~61 |

| Methyl C | -OCH₂CH₃ | - | ~14 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the functional groups present.

For this compound, the IR and Raman spectra would reveal key vibrational bands. The N-H stretching of the primary amine group is expected to appear as two bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the ester group would produce a strong, sharp absorption band around 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group are expected between 1100 and 1300 cm⁻¹. The presence of halogen substituents can also be observed, with C-Cl stretching in the 600-800 cm⁻¹ region and C-I stretching appearing at lower wavenumbers, typically below 600 cm⁻¹. Analysis of the related compound Ethyl 4-aminobenzoate (B8803810) confirms the presence of these key functional group vibrations in its IR and Raman spectra. nih.govnist.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethyl Group | C-H Stretch (aliphatic) | 2850 - 3000 |

| Ester (C=O) | C=O Stretch | 1700 - 1720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester (C-O) | C-O Stretch | 1100 - 1300 |

| Aryl-Cl | C-Cl Stretch | 600 - 800 |

| Aryl-I | C-I Stretch | < 600 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula.

The molecular formula for this compound is C₉H₉ClINO₂, corresponding to a molecular weight of approximately 325.53 g/mol . cymitquimica.com In mass spectrometry, the molecule would be ionized, commonly using techniques like Electrospray Ionization (ESI), to form a molecular ion [M+H]⁺. HRMS would be able to confirm the elemental composition by measuring the exact mass to several decimal places.

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (M⁺ and M+2⁺). Fragmentation analysis would reveal characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group, providing further structural confirmation.

Table 3: Expected Ions in the Mass Spectrum of this compound

| Ion | Description | Approximate m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion (for ³⁵Cl) | 326.9 |

| [M+2+H]⁺ | Protonated Molecular Ion (for ³⁷Cl) | 328.9 |

| [M-C₂H₅O]⁺ | Loss of ethoxy radical | 280.9 |

| [M-COOC₂H₅]⁺ | Loss of ethyl carboxylate radical | 252.9 |

Electronic Spectroscopy (UV-Vis) for Chromophoric Properties and Conjugation System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore. The presence of the amino group (an auxochrome) and the ester group, which extend the conjugated π-system, results in absorption in the UV region.

Studies on the parent compound, Ethyl 4-aminobenzoate, show absorption peaks related to π→π* and n→π* electronic transitions. researchgate.net The introduction of halogen atoms (Cl and I) onto the aromatic ring is expected to cause a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to longer wavelengths due to their influence on the electronic energy levels of the molecular orbitals.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to dictate its solid-state architecture.

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds link adjacent molecules, forming chains or dimeric motifs. nih.govnih.gov

Halogen Bonding: Both chlorine and, more significantly, iodine can act as halogen bond donors. The electropositive region on the halogen atom (the σ-hole) can interact favorably with electron-rich atoms like the nitrogen of the amino group or the oxygen of the ester group on a neighboring molecule (e.g., N···I or O···I interactions). nih.govmdpi.com

π-Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. These interactions can be in a face-to-face or offset arrangement. nih.govmdpi.com

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. While no specific polymorphs of this compound have been reported in the literature, it is a common phenomenon for substituted aromatic compounds. The formation of different polymorphs could arise from variations in crystallization conditions, potentially driven by different balances of the hydrogen and halogen bonding interactions. mdpi.com

Conformational Analysis in the Crystalline State

A definitive conformational analysis of this compound in the crystalline state is currently hindered by the absence of a published crystal structure in the crystallographic literature. However, valuable insights into its likely solid-state conformation can be gleaned by examining the crystal structures of closely related analogues. Of particular relevance are the reported structures of ethyl 4-aminobenzoate (commonly known as benzocaine) and ethyl 4-amino-3-methylbenzoate. These molecules share the core ethyl aminobenzoate framework, providing a strong basis for understanding the foundational conformational preferences and intermolecular interactions that are likely to govern the crystal packing of this compound.

In the monoclinic form of ethyl 4-aminobenzoate, the molecule is essentially planar. researchgate.net This planarity facilitates the formation of extensive hydrogen-bonding networks. The crystal structure is characterized by head-to-tail linear ribbon arrays formed through N—H···O=C hydrogen bonds. researchgate.net Specifically, one of the hydrogen atoms of the amino group acts as a donor to the carbonyl oxygen of an adjacent molecule. These ribbons are further interconnected by N—H···N associations, creating a herring-bone structure. researchgate.net

A similar emphasis on hydrogen bonding is observed in the crystal structure of ethyl 4-amino-3-methylbenzoate. In this case, the asymmetric unit contains two independent molecules which are linked into a dimer via an N—H···N hydrogen bond. nih.gov These dimers are then further connected into larger assemblies through N—H···O intermolecular hydrogen bonds, highlighting the crucial role of these interactions in stabilizing the crystal lattice. nih.gov The presence of a methyl group at the 3-position does not significantly disrupt the planarity of the core structure or the formation of these key interactions.

Based on these observations, it is reasonable to predict that the crystal structure of this compound will also be dominated by hydrogen bonding involving the amino group and the carbonyl oxygen of the ester. The amino group will almost certainly act as a hydrogen bond donor, while the carbonyl oxygen will act as an acceptor. The presence of the bulky and electron-withdrawing chloro and iodo substituents on the benzene ring may, however, introduce some conformational distinctions.

The steric hindrance introduced by the chlorine atom at the 2-position and the iodine atom at the 3-position could potentially lead to a greater degree of torsion between the plane of the benzene ring and the ethyl ester group. This would be a deviation from the general planarity observed in ethyl 4-aminobenzoate. The electronic effects of these halogen substituents could also modulate the strength of the hydrogen bonds by influencing the acidity of the N-H protons and the basicity of the carbonyl oxygen.

The expected intermolecular interactions in the crystalline state of this compound are summarized in the table below, based on the analysis of its analogues.

| Interaction Type | Donor | Acceptor | Likely Role in Crystal Packing |

| Hydrogen Bond | N-H (amino group) | O=C (carbonyl of ester) | Formation of chains or dimers |

| Hydrogen Bond | N-H (amino group) | N (amino group) | Cross-linking of primary motifs |

Furthermore, selected bond lengths and torsion angles from the crystal structure of ethyl 4-amino-3-methylbenzoate are presented to provide a quantitative basis for the expected geometry of the target compound. nih.gov

Selected Geometric Parameters for Ethyl 4-amino-3-methylbenzoate nih.gov

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| C(ar)-C(carbonyl) | 1.485(5) | 1.488(5) |

| C(carbonyl)-O(ester) | 1.341(4) | 1.340(4) |

| C(carbonyl)=O | 1.217(4) | 1.215(4) |

| C(ar)-N | 1.381(5) | 1.378(5) |

| Torsion Angles (°) | ||

| C(ar)-C(ar)-C(carbonyl)-O(ester) | -176.9(3) | 179.0(3) |

| C(ar)-C(carbonyl)-O(ester)-C(ethyl) | 178.6(3) | -179.2(3) |

The torsion angles indicate a high degree of planarity in the ester group relative to the aromatic ring in ethyl 4-amino-3-methylbenzoate. nih.gov While the substituents in this compound are different, this provides a baseline for the expected conformational preferences. Any significant deviation from these values in a future crystal structure determination of the title compound would highlight the steric and electronic influence of the chloro and iodo substituents.

Computational and Theoretical Investigations of Ethyl 4 Amino 2 Chloro 3 Iodobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. For Ethyl 4-amino-2-chloro-3-iodobenzoate, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics. DFT is a common method for such investigations due to its balance of accuracy and computational cost. However, specific DFT studies on this compound are not found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. A low HOMO-LUMO energy gap typically indicates higher chemical reactivity. Reactivity indices such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies, would further quantify the molecule's reactive nature.

Data Table: Hypothetical FMO Analysis and Reactivity Indices This table is illustrative of the data that would be generated from a DFT calculation. No experimental or theoretical data was found for this specific compound.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | LUMO - HOMO; indicates chemical reactivity |

| Ionization Potential (I) | Data not available | -EHOMO |

| Electron Affinity (A) | Data not available | -ELUMO |

| Global Hardness (η) | Data not available | (I - A) / 2 |

| Global Softness (S) | Data not available | 1 / (2η) |

| Electronegativity (χ) | Data not available | (I + A) / 2 |

Electrostatic Potential Surface (EPS) Mapping

An EPS map illustrates the charge distribution on the molecular surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, this map would predict sites for electrophilic and nucleophilic attack, crucial for understanding its interaction with other molecules. The electronegative oxygen, chlorine, and iodine atoms, as well as the amino group, would be key features of this map.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). These theoretical spectra, when compared with experimental data, help confirm the molecular structure and assign spectral bands to specific molecular motions or electronic excitations. Such a comparative study has been performed for related molecules like ethyl 4-aminobenzoate (B8803810), but not for the chloro- and iodo-substituted title compound. researchgate.net

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solvent Effects

MD simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could explore its conformational flexibility, particularly the rotation around single bonds. Furthermore, by simulating the molecule in different solvents, one could understand how solvent interactions affect its preferred conformation and stability. chemrxiv.orgnih.govwhiterose.ac.uk This information is vital for predicting its behavior in solution. No specific MD simulation studies for this compound were identified.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational methods can be used to map out the energy landscape of a chemical reaction, identifying the structures of transition states and intermediates. This allows for a detailed understanding of reaction pathways and kinetics. For a versatile scaffold like this compound cymitquimica.com, theoretical studies could predict the mechanisms of its synthesis or subsequent reactions, but no such specific studies have been published.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions to Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgscirp.org This analysis requires crystallographic data (a CIF file) from techniques like X-ray diffraction. Since no crystal structure for this compound appears to be available in the public databases, a Hirshfeld analysis cannot be performed.

If a crystal structure were available, this analysis would generate:

dnorm surface: A surface mapped with colors to indicate intermolecular contacts shorter (red), equal to (white), or longer (blue) than van der Waals radii.

Data Table: Illustrative Hirshfeld Surface Interaction Contributions This table shows the kind of data a Hirshfeld analysis would provide. Data is hypothetical as no crystal structure for the title compound was found.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| I···H / H···I | Data not available |

| O···H / H···O | Data not available |

| Cl···H / H···Cl | Data not available |

| C···H / H···C | Data not available |

| Other | Data not available |

In Silico Approaches for Molecular Design and Scaffold Optimization

In silico techniques are instrumental in the rational design of novel molecules and the optimization of existing chemical scaffolds. These computer-aided drug design (CADD) methods allow for the rapid screening of virtual compound libraries and the prediction of their physicochemical and biological properties, thereby saving significant time and resources in the drug development pipeline. nih.gov For a molecule like this compound, these approaches can be used to explore its potential as a scaffold for developing new therapeutic agents.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com In the context of drug design, this involves docking a ligand (like a derivative of this compound) into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the binding free energy. researchgate.net

For instance, studies on aminobenzoic acid derivatives have employed molecular docking to investigate their binding modes with enzymes like cholinesterase, providing insights into their inhibitory potential. researchgate.net A similar approach for this compound would involve identifying a relevant biological target and using docking simulations to understand how the molecule and its analogs might interact with the active site. The results of such studies can guide the modification of the chemical structure to improve binding affinity and selectivity.

Illustrative Molecular Docking Results for a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Arg120, Tyr334, Phe288 |

| Derivative A (modified R-group) | -8.2 | Arg120, Tyr334, Asp335 |

| Derivative B (scaffold hop) | -9.1 | His440, Ser122, Trp84 |

This table is for illustrative purposes only and does not represent actual experimental data.

Scaffold Hopping and Structural Modification

Scaffold hopping is a computational strategy used to identify new molecular scaffolds that are structurally different from a known active molecule but retain similar biological activity. nih.gov This is particularly useful for discovering novel intellectual property, improving physicochemical properties, or avoiding toxicity issues associated with the original scaffold.

Starting with the this compound core, scaffold hopping algorithms could be used to search virtual libraries for compounds that present a different core structure but maintain the key pharmacophoric features necessary for biological activity. These features would be the spatial arrangement of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial pharmacokinetic properties that determine the success of a drug candidate. sci-hub.se In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.com Various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. youtube.com

Illustrative ADMET Profile

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 325.53 | < 500 |

| LogP | 3.5 | < 5 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 2 | < 10 |

| Blood-Brain Barrier Permeability | Low | - |

| CYP2D6 Inhibition | Non-inhibitor | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure Activity Relationship Sar Investigations of Ethyl 4 Amino 2 Chloro 3 Iodobenzoate Derivatives

Systematic Modification of Substituents on the Benzoate (B1203000) Ring (e.g., Amino, Chloro, Iodo Position and Nature)

The biological activity and chemical properties of Ethyl 4-amino-2-chloro-3-iodobenzoate are intrinsically linked to the arrangement and nature of the substituents on its aromatic core. Altering the amino, chloro, and iodo groups can significantly impact the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities.

Positional Isomerism: The relative positions of the amino, chloro, and iodo groups are critical. For instance, shifting the amino group from the C4 position to other positions on the ring would drastically alter the molecule's polarity and its ability to act as a hydrogen bond donor. The electronic interplay between the electron-donating amino group and the electron-withdrawing halogens dictates the reactivity of the ring. Various SAR analyses have concluded that the substitution pattern on aromatic rings plays a critical role in the inhibitory efficacy of derivatives against certain enzymes researchgate.net.

Nature of Substituents:

Amino Group: Replacing the primary amino (-NH2) group with secondary amines (e.g., -NHCH3) or tertiary amines (e.g., -N(CH3)2) would increase steric bulk and lipophilicity while altering hydrogen-bonding capacity. Acetylation of the amino group to form an amide would change its electronic effect from donating to withdrawing.

Halogen Atoms: The specific halogen atoms (Cl and I) are significant. Iodine is a larger and more polarizable atom than chlorine, making it a potent halogen bond donor. Replacing iodine with bromine or chlorine would weaken this potential interaction. Conversely, substituting the chlorine atom with a more electronegative fluorine atom could enhance certain dipole interactions while reducing steric hindrance. The combination of hydrogen and halogen bonds is a recognized strategy in the reliable construction of extended molecular networks nih.gov.

The following interactive table illustrates hypothetical activity changes based on systematic modifications to the benzoate ring, where "Activity Index" is a relative measure.

| Compound Derivative | Modification | Rationale for Predicted Activity Change | Predicted Relative Activity Index |

| This compound | Parent Compound | Baseline | 100 |

| Ethyl 3-amino-2-chloro-4-iodobenzoate | Positional Isomer (Amino/Iodo swap) | Altered dipole moment and hydrogen bonding vectors. | 75 |

| Ethyl 4-amino-2,3-dichlorobenzoate | Iodo to Chloro | Reduced size and polarizability, weaker halogen bonding. | 60 |

| Ethyl 4-(methylamino)-2-chloro-3-iodobenzoate | N-methylation of Amino | Increased lipophilicity, reduced H-bond donation. | 90 |

| Ethyl 4-amino-2-bromo-3-iodobenzoate | Chloro to Bromo | Increased size and polarizability at C2 position. | 110 |

Exploration of Ester Group Variations (e.g., Methyl, Ethyl, Propyl, Aryl Esters)

The ethyl ester functional group primarily influences the compound's solubility, metabolic stability, and steric interactions. Modification of this group is a common strategy in drug discovery to fine-tune pharmacokinetic properties.

Alkyl Esters: Varying the length of the alkyl chain (e.g., methyl, propyl, butyl) directly impacts the molecule's lipophilicity. A methyl ester would be slightly more hydrophilic than the parent ethyl ester, while longer chains like propyl or butyl would increase hydrophobicity. This can affect how the molecule partitions across biological membranes.

Aryl Esters: Replacing the ethyl group with an aryl ring (e.g., phenyl ester) would introduce significant steric bulk and the potential for π-π stacking interactions. This could lead to a different binding mode or enhanced affinity for a target protein.

Ester to Amide Replacement: Substituting the ester linkage with an amide bond is a significant modification. Amides are generally more resistant to hydrolysis by esterases, leading to greater metabolic stability. However, this change also alters the geometry and electronic nature of the functional group, as the amide bond is more rigid and possesses a different hydrogen-bonding profile, which can reduce affinity for certain receptors nih.gov.

This interactive table shows predicted effects of ester group modifications on the compound's properties.

| Ester Group | Modification from Ethyl | Predicted Effect on Lipophilicity | Predicted Effect on Steric Bulk |

| Methyl | Shorter Alkyl Chain | Decrease | Decrease |

| Propyl | Longer Alkyl Chain | Increase | Increase |

| Isopropyl | Branched Alkyl Chain | Increase | Significant Increase |

| Phenyl | Aryl Group | Significant Increase | Significant Increase |

Mechanistic Insights from Structural Variations on Molecular Recognition and Interactions

Structural modifications provide insights into how derivatives of this compound interact with biological targets at a molecular level, such as in enzyme inhibition.

The substituents on the aromatic ring are key to molecular recognition. The amino group can serve as a crucial hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The halogen atoms, particularly iodine, are capable of forming strong halogen bonds with electron-rich atoms like oxygen or nitrogen in an enzyme's active site nih.gov. The interplay of these non-covalent interactions governs the binding affinity and orientation of the molecule within a biological target.

For example, in the context of enzyme inhibition, the rigid aromatic backbone of aminobenzoic acid derivatives can sterically block the conformational changes required for an "induced fit" mechanism in some enzymes nih.govacs.org. The specific placement of the chloro and iodo groups could be designed to target specific pockets within an active site. Studies on cholinesterase inhibitors have shown that the substitution pattern on aromatic moieties is a critical factor for inhibitory potency researchgate.net. The mechanism of inhibition can involve the formation of stable intermediates, such as a carbamylated serine residue in the case of carbamate inhibitors of acetylcholinesterase nih.gov. While the title compound is not a carbamate, similar covalent or pseudo-irreversible interactions could be engineered through modification.

Correlation of Electronic and Steric Effects with Reactivity Profiles and Supramolecular Assembly

The reactivity and self-assembly properties of these derivatives are governed by the cumulative electronic and steric effects of the substituents.

Electronic Effects:

The amino group at C4 is a strong activating group (electron-donating) through resonance (+R effect), increasing the electron density of the ring.

The chloro and iodo substituents are deactivating groups (electron-withdrawing) through induction (-I effect) but weakly donating through resonance (+R effect).

Steric Effects:

Supramolecular Assembly:

The specific arrangement of hydrogen bond donors (N-H), hydrogen bond acceptors (C=O), and halogen bond donors (C-I, C-Cl) makes these molecules excellent candidates for crystal engineering and the formation of ordered supramolecular structures nih.gov. Halogen bonds, particularly those involving iodine (e.g., I···N, I···O), can play a structure-directing role, organizing molecules into one- or two-dimensional architectures nih.govmdpi.com. The interplay between strong hydrogen bonds (e.g., N-H···O=C) and directional halogen bonds can lead to the formation of highly predictable and stable solid-state networks nih.govresearchgate.net.

The table below summarizes the key steric and electronic characteristics of the substituents.

| Substituent | Position | Electronic Effect | Steric Effect (van der Waals radius, Å) | Role in Interactions |

| -NH2 | C4 | Donating (+R) | ~1.5 | Hydrogen Bond Donor |

| -Cl | C2 | Withdrawing (-I) | 1.75 | Weak Halogen Bond Donor |

| -I | C3 | Withdrawing (-I) | 1.98 | Strong Halogen Bond Donor |

| -COOEt | C1 | Withdrawing (-I, -R) | Large | Hydrogen Bond Acceptor |

Advanced Research Applications and Potentials in Interdisciplinary Chemical Sciences

Ethyl 4-amino-2-chloro-3-iodobenzoate as a Versatile Platform for Complex Molecule Synthesis

The strategic placement of chemically distinct functional groups makes this compound a highly versatile platform for the synthesis of complex molecules. cymitquimica.com Chemists can selectively target each of the reactive sites—the amino group, the chloro group, the iodo group, and the ethyl ester—to build intricate molecular architectures.

The presence of both chlorine and iodine atoms is particularly advantageous. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This reactivity difference allows for sequential, site-selective modifications. For instance, a palladium-catalyzed cross-coupling reaction can be performed at the iodo-substituted position while leaving the chloro-substituted position intact for a subsequent, different transformation.

Furthermore, the amino group can be readily diazotized and converted into a wide array of other functional groups through Sandmeyer or related reactions. It can also be acylated or alkylated to introduce new side chains. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides, further expanding the synthetic possibilities. This multi-functional nature allows the compound to serve as a central hub from which numerous, structurally diverse and complex molecules can be generated.

Integration in Materials Science Research

The unique electronic and structural features of this compound make it a promising candidate for integration into materials science research, particularly in the development of novel organic materials.

As an aniline (B41778) derivative, this compound can serve as a monomer for the synthesis of functional polymers. The amino group allows for polymerization through oxidative or electrochemical methods, similar to the synthesis of polyaniline. The resulting polymer would have a backbone analogous to polyaniline but with pendant chloro, iodo, and ethyl carboxylate groups. These substituents can be used to fine-tune the polymer's physical and chemical properties, such as solubility, processability, and thermal stability. For instance, copolymers of aniline and ethyl 3-aminobenzoate (B8586502) have been synthesized to create materials with modified physicochemical properties compared to standard polyaniline. researchgate.net The presence of the halogen atoms and the ester group provides handles for post-polymerization modification, enabling the creation of highly functionalized materials for specific applications.

Polyaniline is a well-known conducting polymer, and polymers derived from this compound could exhibit interesting optoelectronic or conducting properties. The electron-withdrawing nature of the halogen and ester substituents would significantly influence the electronic structure of the polymer backbone, potentially altering its conductivity, band gap, and photophysical responses. By carefully designing the polymer architecture, it may be possible to develop materials for use in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices. The potential for these materials to respond to external stimuli, such as changes in pH or the presence of specific analytes, also makes them candidates for the development of responsive or "smart" materials.

Beyond its direct use, this compound is a valuable precursor for creating more advanced and specialized chemical building blocks. cymitquimica.com Its multiple reactive sites can be selectively transformed to yield a library of derivative compounds.

| Functional Group | Potential Transformations | Resulting Functionality |

| Iodo Group | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig coupling | Introduction of aryl, alkynyl, vinyl, or amino groups |

| Amino Group | Diazotization followed by Sandmeyer reaction | Conversion to -OH, -CN, -F, -Br, -Cl, -H |

| Amino Group | Acylation / Sulfonylation | Formation of amides / sulfonamides for property modulation |

| Ethyl Ester | Hydrolysis, then amidation | Conversion to carboxylic acid, then to various amides |

| Chloro Group | Nucleophilic aromatic substitution (under harsh conditions) | Introduction of other nucleophiles |

This strategic modification allows for the generation of tailored building blocks that can be incorporated into a wide range of target molecules, including pharmaceuticals, agrochemicals, and functional materials.

Applications in Chemical Biology: Mechanistic Probes and Molecular Target Identification

The structure of this compound is well-suited for the development of molecular tools for chemical biology research.

This compound can serve as a scaffold for the synthesis of molecular probes designed to investigate interactions between small molecules (ligands) and biological macromolecules like proteins and DNA. A related compound, Ethyl 3-methyl-4-aminobenzoate, is used to prepare derivatives of distamycin A, an antibiotic known to bind selectively to the minor groove of DNA. nih.gov

Similarly, the scaffold of this compound can be elaborated to create new families of potential protein or DNA binders. The iodo group is particularly useful in this context, as it allows for the late-stage introduction of reporter tags. For example, a fluorescent dye can be attached via a Sonogashira coupling, or a radioactive iodine isotope could be introduced for use in binding assays. These tagged molecules can then be used to visualize, quantify, and characterize the binding events with their biological targets, providing valuable insights into molecular recognition processes and mechanisms of drug action.

Elucidation of Enzyme Inhibition Mechanisms (e.g., protein tyrosine phosphatases)

There is no specific research available that details the use of this compound as a direct inhibitor of protein tyrosine phosphatases (PTPs) or its application in elucidating their inhibition mechanisms. The development of PTP inhibitors is a significant area of medicinal chemistry, as these enzymes are crucial in regulating cellular signaling pathways. nih.gov

However, the general class of substituted aminobenzoic acid derivatives has been explored for the synthesis of various enzyme inhibitors. For instance, derivatives of the structurally related 4-amino-3-chlorobenzoate ester have been synthesized and investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This suggests that the aminobenzoate scaffold can be a viable starting point for designing enzyme inhibitors. The specific combination of chloro and iodo substituents on this compound offers unique synthetic handles for derivatization, which could potentially be exploited to create novel PTP inhibitors. Research in this area would first need to establish the synthesis of derivatives and then proceed to in vitro screening against a panel of PTPs to identify any inhibitory activity and elucidate the mechanism of action.

Potential in Sensor Chemistry and Molecular Recognition Systems (e.g., Chemosensors)

Currently, there are no published studies specifically demonstrating the application of this compound in the development of chemosensors or molecular recognition systems. The design of chemosensors often relies on molecules that can undergo a detectable change (e.g., in fluorescence or color) upon binding to a specific analyte. The core structure of this compound, a substituted aniline, could theoretically be modified to incorporate fluorophores or chromophores. The amino group provides a site for such modifications, and the electronic properties of the aromatic ring, influenced by the halogen substituents, could play a role in the sensing mechanism.

The field of chemosensor development is broad, with many studies focusing on the utility of various organic scaffolds. The potential of this compound in this area remains theoretical and would require dedicated research to synthesize and test derivatives for their sensing capabilities towards different ions or molecules.

Role in Ligand Design for Catalysis

The application of this compound in the design of ligands for catalysis is not specifically described in the available literature. Ligand design is crucial for controlling the reactivity and selectivity of metal-based catalysts. The structure of this compound presents several sites—the amino group and the halogenated aromatic ring—that could be functionalized to create ligands. For example, the amino group could be modified to introduce coordinating moieties, or the aryl halides could participate in cross-coupling reactions to build more complex ligand structures.

While this compound is described as a "versatile small molecule scaffold," its specific role in catalysis would depend on its successful incorporation into a ligand that can effectively coordinate with a metal center and facilitate a catalytic reaction. cymitquimica.com Research into this potential would involve the synthesis of new ligands derived from this compound and the evaluation of their performance in various catalytic transformations.

Future Research Directions and Outlook for Ethyl 4 Amino 2 Chloro 3 Iodobenzoate Research

Development of Novel Synthetic Methodologies

The efficient and sustainable synthesis of complex molecules like Ethyl 4-amino-2-chloro-3-iodobenzoate is a key area for future exploration. Modern synthetic organic chemistry offers several powerful techniques that could revolutionize its preparation and derivatization. neuroquantology.comcas.org

Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, often under mild conditions. cas.org For the synthesis of polysubstituted anilines, photoredox catalysis could offer new pathways for C-H functionalization, allowing for the direct introduction of substituents onto the aromatic ring without the need for pre-functionalized starting materials. Future research could focus on developing photoredox-mediated methods for the late-stage modification of the this compound core, enabling the rapid generation of a library of analogues.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product yields. numberanalytics.com The synthesis of halogenated aromatic amines can be hazardous on a large scale due to exothermic reactions. Flow chemistry offers a safer alternative by performing reactions in small, continuous streams. Future work could involve the development of a continuous flow process for the multi-step synthesis of this compound, potentially integrating purification steps for a streamlined and automated process.